![molecular formula C14H14N2O3S B2920262 (2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone CAS No. 2034457-19-5](/img/structure/B2920262.png)

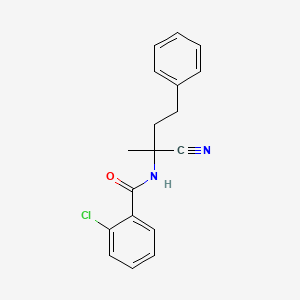

(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1H-indol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, oxygenated 2-azabicyclo[2.2.1]heptanes, has been described in the literature . This involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications

Stereoselective Synthesis and Drug Design

Research has demonstrated the utility of bicyclic β-lactams, such as cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, in the synthesis of methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a pathway for creating compounds with potential applications in drug design (Mollet et al., 2012). These methodologies offer alternative routes for preparing bicyclic compounds, which could be valuable in the development of new pharmaceuticals.

Natural Compound Extraction and Analysis

Studies on polymorphic forms of compounds extracted from Aristotelia chilensis, such as (4,4-dimethyl-8-methylene-3-azabicyclo[3.3.1]non-2-en-2-yl)(1H-indol-3-yl)methanone, illustrate the complexity and variability of natural compounds, providing insights into their structural characteristics and potential bioactive properties (Paz et al., 2013).

Bicyclic β-Lactams Transformation

The transformation of cis-azetidin-2-ones into cis-3-aminotetrahydrofuran-2-carboxylates via bicyclic beta-lactams, as reported in several studies, opens new avenues for synthesizing aminotetrahydrofuran derivatives, which are crucial in medicinal chemistry for their potential as bioactive molecules or building blocks in drug synthesis (Leemans et al., 2010).

Novel Rearrangements in Synthesis

Research on novel rearrangements mediated by selectfluor and deoxo-fluor to synthesize difunctionalized-2-azabicyclo[2.1.1]hexanes demonstrates the potential of using innovative chemical reactions to create structurally unique compounds for further exploration in synthetic and medicinal chemistry (Krow et al., 2004).

Conformationally Restricted Amino Acids

The synthesis of conformationally restricted nonchiral β-amino acids, such as 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, showcases the creation of novel amino acid analogues with potential applications in peptidomimetic drug design and peptide engineering (Tymtsunik et al., 2013).

Properties

IUPAC Name |

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(1H-indol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-14(12-2-1-3-13-11(12)4-5-15-13)16-7-10-6-9(16)8-20(10,18)19/h1-5,9-10,15H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVALEIIAXNPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3=C4C=CNC4=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2920180.png)

![3-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)benzo[c]isoxazole](/img/structure/B2920183.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2920186.png)

![N-(3,4-dimethylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2920188.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2920192.png)

![6-(2-Anilinovinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2920193.png)

![1'-Isopropyl-7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2920197.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2920201.png)